3-({[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid
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Overview
Description
3-{2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}-4-METHYLBENZOIC ACID is a complex organic compound that features a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}-4-METHYLBENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Ring: This step involves the cyclization of an appropriate precursor to form the benzodiazole ring. Common reagents include ortho-phenylenediamine and methoxy-substituted carboxylic acids under acidic conditions.
Thioether Formation:
Amide Bond Formation: The acetylation of the benzodiazole derivative with acetic anhydride or acetyl chloride, followed by coupling with 4-methylbenzoic acid, forms the final amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzodiazole ring, leading to various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzodiazole derivatives, and various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}-4-METHYLBENZOIC ACID involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of protein function. The amide bond provides stability and specificity in binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-benzimidazol-2-yl derivatives: These compounds share the benzodiazole core and exhibit similar chemical reactivity and biological activity.
4-Methylbenzoic acid derivatives: These compounds have similar structural features and are used in similar applications.
Uniqueness
The uniqueness of 3-{2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}-4-METHYLBENZOIC ACID lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H17N3O4S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]-4-methylbenzoic acid |
InChI |
InChI=1S/C18H17N3O4S/c1-10-3-4-11(17(23)24)7-14(10)19-16(22)9-26-18-20-13-6-5-12(25-2)8-15(13)21-18/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21)(H,23,24) |
InChI Key |
MDYRCEZNRQFYDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
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